molecular formula C24H28N4O4S B14076429 3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide

3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B14076429
M. Wt: 468.6 g/mol
InChI Key: SGGXJKVUMLIPOL-UHFFFAOYSA-N
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Description

3’-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4’-methoxy-N,N-dimethyl-[1,1’-biphenyl]-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl core with multiple functional groups, including an aminoethyl group, a sulfamoyl group, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4’-methoxy-N,N-dimethyl-[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3’-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4’-methoxy-N,N-dimethyl-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield corresponding oxides, while substitution of the methoxy group can result in various substituted derivatives .

Scientific Research Applications

3’-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4’-methoxy-N,N-dimethyl-[1,1’-biphenyl]-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfamoyl and aminoethyl groups.

Mechanism of Action

The mechanism of action of 3’-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4’-methoxy-N,N-dimethyl-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The aminoethyl and sulfamoyl groups may interact with enzymes or receptors, modulating their activity. The biphenyl core provides structural stability and facilitates binding to the target sites .

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxy-N,N-dimethyl-[1,1’-biphenyl]-3-carboxamide: Lacks the aminoethyl and sulfamoyl groups.

    3’-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamide: Lacks the methoxy group.

Uniqueness

3’-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4’-methoxy-N,N-dimethyl-[1,1’-biphenyl]-3-carboxamide is unique due to the presence of all three functional groups (aminoethyl, sulfamoyl, and methoxy) on the biphenyl core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

3-[3-[[3-(2-aminoethylamino)phenyl]sulfamoyl]-4-methoxyphenyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C24H28N4O4S/c1-28(2)24(29)19-7-4-6-17(14-19)18-10-11-22(32-3)23(15-18)33(30,31)27-21-9-5-8-20(16-21)26-13-12-25/h4-11,14-16,26-27H,12-13,25H2,1-3H3

InChI Key

SGGXJKVUMLIPOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)NCCN

Origin of Product

United States

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